N-benzyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide
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Description
“N-benzyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole is known for its broad range of chemical and biological properties and is often used as a starting material for the preparation of more complex heterocyclic systems .
Scientific Research Applications
Synthesis and Biological Evaluation
Development of Heterocyclic Compounds
A study highlighted the synthesis of pyrazolo[3,4-d]pyrimidine analogues with potential antitumor properties. These compounds were synthesized through a palladium-catalyzed coupling process, underscoring the chemical versatility of pyrazolo[3,4-d]pyrimidine derivatives in medicinal chemistry Taylor & Patel, 1992.
Antimicrobial and Insecticidal Potentials
Research conducted by Deohate and Palaspagar (2020) explored the synthesis of pyrimidine-linked pyrazole heterocyclics, demonstrating their insecticidal and antibacterial potentials. This work emphasizes the application of such compounds in addressing various agricultural and health-related issues Deohate & Palaspagar, 2020.
Exploration of Antitumor and Antimicrobial Activities
Another investigation focused on synthesizing new heterocycles incorporating an antipyrine moiety, which exhibited antimicrobial activities. This indicates the broader application of these compounds in developing new antimicrobial agents Bondock et al., 2008.
Advances in Heterocyclic Chemistry
Synthesis of Innovative Heterocycles
Fadda et al. (2017) reported on the synthesis of innovative heterocycles incorporating a thiadiazole moiety, showing insecticidal activity against the cotton leafworm. This research highlights the potential of these compounds in developing new pest control methods Fadda et al., 2017.
Application in Neuroinflammation Imaging
A notable study by Damont et al. (2015) synthesized novel pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO), used in positron emission tomography (PET) imaging of neuroinflammation. This underscores the compound's role in advancing neuroimaging techniques Damont et al., 2015.
Properties
IUPAC Name |
N-benzyl-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-13-8-14(2)23(22-13)16-9-18(21-12-20-16)25-11-17(24)19-10-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUJCHBRLRDIMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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